A Comprehensive Technical Guide to the Physical Properties of 2-Amino-4-methylpentan-1-ol
A Comprehensive Technical Guide to the Physical Properties of 2-Amino-4-methylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylpentan-1-ol, also known as Leucinol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its structural similarity to the amino acid leucine makes it a valuable precursor for the synthesis of various pharmaceutical compounds and chiral auxiliaries. This technical guide provides an in-depth overview of the physical properties of 2-Amino-4-methylpentan-1-ol, complete with experimental protocols and a representative synthetic workflow.
Core Physical and Chemical Properties
2-Amino-4-methylpentan-1-ol is a clear, colorless to slightly yellow liquid or a low-melting solid at room temperature.[1] It is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of 2-Amino-4-methylpentan-1-ol, with data presented for the racemic mixture and its individual enantiomers where available.
| Property | Value | Enantiomer | Reference |
| Molecular Formula | C6H15NO | Racemic | [4][5][6] |
| Molecular Weight | 117.19 g/mol | Racemic | [4][5] |
| Boiling Point | 198-200 °C at 768 mmHg | (R)-(-)-Leucinol | [7] |
| 208-210 °C | L(+)-Leucinol | [2] | |
| 97 °C at 14 mmHg | (R)-(-)-Leucinol | [7] | |
| 194 °C | Racemic | [8] | |
| Density | 0.917 g/mL at 25 °C | (R)-(-)-Leucinol | [7] |
| 0.917 g/mL at 25 °C | L(+)-Leucinol | [2] | |
| 0.904 g/cm³ (Predicted) | Racemic | [8] | |
| Refractive Index (n20/D) | 1.4496 | (R)-(-)-Leucinol | [7] |
| 1.4511 | L(+)-Leucinol | [2] | |
| 1.450 | (2R)-2-amino-4-methylpentan-1-ol | [9] | |
| Flash Point | 90 °C (closed cup) | (R)-(-)-Leucinol | [7] |
| Optical Activity [α]20/D | -4°, c = 9 in ethanol | (R)-(-)-Leucinol | [7] |
| pKa (Predicted) | 12.88 ± 0.10 | L(+)-Leucinol | [3] |
| XLogP3 (Predicted) | 0.4 | Racemic | [4][5] |
Experimental Protocols
Determination of Refractive Index using an Abbé Refractometer
The refractive index of a liquid, a measure of how much the path of light is bent when it enters the liquid, is a crucial physical constant for identification and purity assessment.
Methodology:
-
Calibration: Calibrate the Abbé refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of 2-Amino-4-methylpentan-1-ol onto the clean, dry prism surface of the refractometer.
-
Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. It is important to also record the temperature at which the measurement is taken, as refractive index is temperature-dependent.[10]
Synthesis of (S)-2-Amino-4-methylpentan-1-ol from L-leucine methyl ester hydrochloride
A common method for the synthesis of 2-Amino-4-methylpentan-1-ol involves the reduction of an ester of the corresponding amino acid, L-leucine.
Methodology:
-
Reaction Setup: A mixture of ethanol, L-leucine methyl ester hydrochloride, sodium bicarbonate, and water is prepared in a reaction vessel and cooled to 5°C.[2]
-
Reduction: Sodium borohydride (NaBH4) is added portion-wise to the reaction mixture, ensuring the temperature does not exceed 15°C.[2] Following the addition, the mixture is heated to reflux and maintained overnight.[2]
-
Workup: After cooling, the resulting slurry is filtered. The filtrate is concentrated under reduced pressure.[2]
-
Extraction: The residue is diluted with ethyl acetate and extracted with a 1N sodium hydroxide solution. The aqueous layer is then back-extracted with ethyl acetate.[2]
-
Isolation: The combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure to yield (S)-2-amino-4-methylpentan-1-ol as a light yellow oil.[2]
Experimental Workflow and Diagrams
Synthesis of 2-Amino-4-methylpentan-1-ol
The following diagram illustrates a generalized workflow for the synthesis of 2-Amino-4-methylpentan-1-ol from its corresponding amino acid ester.
Caption: A generalized workflow for the synthesis of 2-Amino-4-methylpentan-1-ol.
Biological Context and Signaling Pathways
Currently, there is limited publicly available information detailing specific signaling pathways in which 2-Amino-4-methylpentan-1-ol is directly involved. Its primary role in the scientific literature is as a chiral building block for the synthesis of more complex molecules with potential biological activity. Further research is required to elucidate any direct biological functions or interactions with cellular signaling cascades.
Conclusion
2-Amino-4-methylpentan-1-ol is a valuable chiral compound with well-characterized physical properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development. The provided synthetic workflow illustrates a practical approach to its preparation, enabling its use in the creation of novel and complex molecules. Future investigations into the direct biological activities of this compound may reveal new applications and expand its utility in the life sciences.
References
- 1. (1RS,2SR)-2-Amino-4-methyl-1-phenylpentan-1-ol | C12H19NO | CID 13949648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-amino-4-methylpentan-1-ol [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-methylpentan-1-ol | C6H15NO | CID 79030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemconnections.org [chemconnections.org]
- 10. faculty.weber.edu [faculty.weber.edu]
